molecular formula C10H16N2O B11810338 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol

Cat. No.: B11810338
M. Wt: 180.25 g/mol
InChI Key: VAQPZXYNBSNXKY-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of pyridines This compound features a pyridine ring substituted with a methyl group, a methylamino group, and a propanol group

Preparation Methods

The synthesis of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-6-(methylamino)pyridine with propanal in the presence of a reducing agent. The reaction conditions typically include a solvent such as toluene and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is isolated through distillation and purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .

Comparison with Similar Compounds

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[5-methyl-6-(methylamino)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-4-9(13)8-5-7(2)10(11-3)12-6-8/h5-6,9,13H,4H2,1-3H3,(H,11,12)

InChI Key

VAQPZXYNBSNXKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)NC)O

Origin of Product

United States

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